4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide
Description
Properties
IUPAC Name |
4-[3-(5-methylindol-1-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-2-7-17-15(12-13)8-10-22(17)11-9-18(23)21-16-5-3-14(4-6-16)19(20)24/h2-8,10,12H,9,11H2,1H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGBPYZZPZYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184819 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219556-77-0 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219556-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base to form the 3-(5-methyl-1H-indol-1-yl)propanoyl intermediate.
Coupling with Benzamide: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table highlights structural analogues and their distinguishing features:
Pharmacological and Physicochemical Differences
Indole Substitution Patterns
- 5-Methylindole vs.
- Indole Position (1-yl vs. 3-yl) : The target compound’s indole is linked via position 1, whereas 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide connects at position 3. This alters electronic distribution and binding affinity to biological targets .
Linker and Functional Groups
- Propanoyl vs.
- Benzamide vs. Oxazole/Thiazole : Replacement of benzamide with oxazole (as in ) introduces aromatic heterocyclic diversity, which may shift activity toward antimicrobial pathways .
Substituent Effects
- Chlorine vs.
Biological Activity
4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide, a compound that integrates an indole moiety with a benzamide structure, has garnered attention due to its potential biological activities. This article delves into its biological activity, providing insights from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 5-methylindole group linked to a propanamide, which is further connected to a benzamide structure. The unique arrangement of these moieties contributes to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar benzamide derivatives. For instance, derivatives such as IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity. The IC50 values for IMB-0523 against wild-type HBV were reported at 1.99 µM, while for drug-resistant HBV, it was 3.30 µM, outperforming standard treatments like lamivudine . This suggests that compounds with similar structures to this compound may exhibit comparable antiviral properties.
Anticancer Potential
Compounds containing indole and benzamide functionalities have been investigated for their anticancer properties. A study on substituted benzamides demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that this compound might also possess anticancer activity, warranting further research into its efficacy against specific cancer types.
The mechanism by which compounds like this compound exert their biological effects typically involves modulation of signaling pathways associated with cell growth and apoptosis. For example, some benzamide derivatives enhance intracellular levels of APOBEC3G, a protein that inhibits viral replication by editing viral genomes . Understanding these pathways is crucial for developing targeted therapies.
Table: Summary of Biological Activities
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anti-HBV (wild-type) | 1.99 | |
| Anti-HBV (drug-resistant) | 3.30 | |
| Anticancer Activity | Not specified | Various studies |
Research Insights
- Antiviral Studies : Research indicates that compounds with similar structures to this compound can significantly inhibit HBV replication through the upregulation of antiviral proteins.
- Anticancer Mechanisms : Investigations into the anticancer properties of related compounds reveal that they may act through multiple pathways, including apoptosis and inhibition of tumor growth.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that such compounds exhibit favorable absorption and distribution profiles in vivo, making them suitable candidates for further development as therapeutic agents.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide, and what are the critical reaction conditions to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 5-methylindole with a propanoyl chloride derivative, followed by amide bond formation with 4-aminobenzamide. Key considerations include:
- Coupling Reaction : Use of coupling agents like EDCl/HOBt or DCC for activating the carboxylic acid group of the propanoyl intermediate .
- Temperature Control : Maintaining low temperatures (0–5°C) during indole alkylation to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm the indole, propanoyl, and benzamide moieties. Aromatic protons in the indole ring appear as multiplets at δ 7.2–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 378.1702) .
- HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic functional group modifications and biological testing:
- Variation of Substituents : Synthesize analogs with substituents at the indole C5 position (e.g., Cl, F, or OMe) to assess impact on target binding .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., MTT assay) to correlate structural changes with activity .
- Computational Docking : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .
Q. What methodological approaches are effective in resolving contradictory data observed in the biological activity assays of this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
- Triangulation : Replicate assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) .
- Dose-Response Analysis : Establish EC/IC curves to confirm potency trends across multiple concentrations .
- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .
Q. What role do computational chemistry and AI-driven tools play in optimizing the synthesis and functional group modification of this benzamide derivative?
- Methodological Answer : Computational methods accelerate reaction design and SAR exploration:
- Reaction Path Prediction : Quantum mechanics (DFT calculations) to model intermediates and transition states, identifying energetically favorable pathways .
- AI-Driven Optimization : Machine learning (e.g., neural networks) trained on reaction databases to predict optimal solvents/catalysts for amide bond formation .
- Generative Chemistry : Tools like MolGAN propose novel analogs with improved pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
